N-(methylcarbamoyl)isatin
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Overview
Description
N-(methylcarbamoyl)isatin is a derivative of isatin, a versatile organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Isatin itself is an indole derivative, known for its biological activities and its role as a precursor in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylcarbamoyl)isatin typically involves the reaction of isatin with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
- Isatin + Methyl Isocyanate → this compound
This reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(methylcarbamoyl)isatin undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxindole derivatives.
- Reduction : Reduction reactions can convert this compound to its amine derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles .
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like amines or thiols can be used in substitution reactions .
- Oxidation : Oxindole derivatives.
- Reduction : Amine derivatives.
- Substitution : Various substituted isatin derivatives depending on the nucleophile used .
Scientific Research Applications
N-(methylcarbamoyl)isatin has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of complex heterocyclic compounds.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry : Used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(methylcarbamoyl)isatin involves its interaction with various molecular targets. It has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism. Additionally, it can bind to DNA and proteins, leading to changes in cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds:
- Isatin : The parent compound, known for its wide range of biological activities.
- N-methylisatin : A derivative with similar properties but different reactivity.
- N-ethylcarbamoyl isatin : Another derivative with variations in biological activity and chemical reactivity .
Uniqueness: N-(methylcarbamoyl)isatin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-2,3-dioxoindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-10(15)12-7-5-3-2-4-6(7)8(13)9(12)14/h2-5H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFWDTPLVNXXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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